molecular formula C29H30N2O3S B13377630 ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B13377630
M. Wt: 486.6 g/mol
InChI Key: KOKNNRSEMJKMQX-LGSKZASQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiophene ring, and various substituents

Preparation Methods

The synthesis of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Thiophene Ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur.

    Coupling Reactions: The pyrrole and thiophene rings are then coupled through various organic reactions, such as the Knoevenagel condensation, to form the final product.

Industrial production methods would likely involve optimization of these reactions to maximize yield and purity, as well as scaling up the process to meet demand.

Chemical Reactions Analysis

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents can be replaced by nucleophiles such as halides or amines.

Scientific Research Applications

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: Due to its unique structure, it can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with similar compounds such as:

    Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-methylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: This compound has a similar structure but with a different substituent on the aniline ring.

    Ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-chloroanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate: This compound has a chlorine substituent on the aniline ring, which may alter its chemical and biological properties.

The uniqueness of ethyl 5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-(4-ethylanilino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of substituents and rings, which can result in distinct chemical reactivity and biological activity.

Biological Activity

Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C28H28N2O3SC_{28}H_{28}N_{2}O_{3}S and a molecular weight of 472.6 g/mol. Its structure features multiple functional groups, including a carboxylate and an oxo group, contributing to its biological reactivity. The presence of both pyrrole and thiophene rings enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC28H28N2O3S
Molecular Weight472.6 g/mol
Key Functional GroupsCarboxylate, Oxo
Structural FeaturesPyrrole ring, Thiophene ring

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrrole Ring : Utilizing precursors that facilitate the cyclization necessary to form the pyrrole structure.
  • Introduction of Substituents : Employing specific reagents to introduce the ethylanilino and methylidene groups.
  • Final Coupling Reactions : Completing the synthesis through coupling reactions to form the final compound.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

1. Anticancer Activity

  • Studies have shown that ethyl (5Z)-5-[...]-carboxylate can inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.
  • For example, in vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

2. Antimicrobial Properties

  • The compound has been evaluated for its antimicrobial effects against several pathogens.
  • In vitro assays indicated effective inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

3. Enzyme Inhibition

  • Preliminary studies suggest that ethyl (5Z)-5-[...]-carboxylate may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • This inhibition could modulate biological processes relevant to disease states.

The exact mechanism of action remains under investigation; however, it is hypothesized that the compound binds to specific receptors or enzymes, altering their activity and subsequently modulating various signaling pathways. This interaction may lead to downstream effects such as:

  • Modulation of apoptotic pathways in cancer cells.
  • Disruption of bacterial metabolic processes in pathogens.

Case Studies

  • Anticancer Efficacy Study
    • A study conducted on human breast cancer cell lines revealed that treatment with ethyl (5Z)-5-[...]-carboxylate resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.
  • Antimicrobial Testing
    • Tests against Staphylococcus aureus showed significant reduction in bacterial colonies when treated with varying concentrations of the compound, demonstrating its potential as an antimicrobial agent.

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-ethylphenyl)imino-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C29H30N2O3S/c1-6-21-11-13-23(14-12-21)30-28-26(29(33)34-7-2)27(32)25(35-28)17-22-16-19(4)31(20(22)5)24-10-8-9-18(3)15-24/h8-17,32H,6-7H2,1-5H3/b25-17-,30-28?

InChI Key

KOKNNRSEMJKMQX-LGSKZASQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=C(N(C(=C3)C)C4=CC=CC(=C4)C)C)/S2)O)C(=O)OCC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=C(C(=CC3=C(N(C(=C3)C)C4=CC=CC(=C4)C)C)S2)O)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.